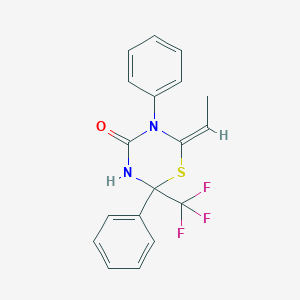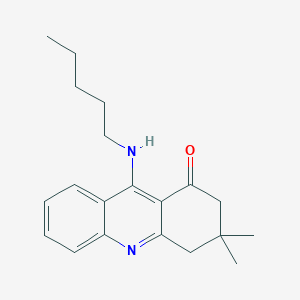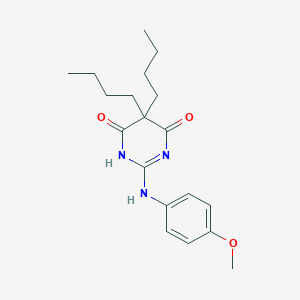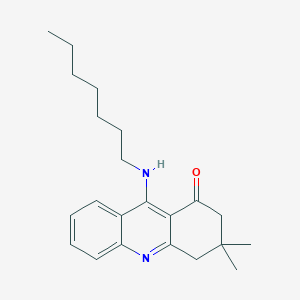![molecular formula C22H16N2O3S2 B412616 N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide CAS No. 305858-58-6](/img/structure/B412616.png)
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. The compound was first synthesized by Takeda Pharmaceutical Company Limited and has since undergone numerous scientific studies to determine its efficacy and mechanism of action.
作用機序
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide works by inhibiting the activity of key enzymes and proteins involved in cancer cell growth and survival. Specifically, the compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are critical for the activation of B-cell and T-cell signaling pathways. By inhibiting these enzymes, N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide blocks the downstream signaling events that lead to cancer cell growth and survival.
Biochemical and Physiological Effects
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of key cytokines and chemokines that promote cancer cell growth and survival. Additionally, N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide in lab experiments is its specificity for BTK and ITK enzymes, which allows for targeted inhibition of cancer cell signaling pathways. Additionally, the compound has shown low toxicity and good pharmacokinetic properties in preclinical studies. However, one limitation of using N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
将来の方向性
There are several future directions for the study of N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide. One potential area of research is the development of combination therapies that incorporate N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide with other cancer treatments, such as checkpoint inhibitors or targeted therapies. Additionally, further studies are needed to determine the efficacy of N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide in different types of cancer and autoimmune diseases. Finally, the development of more potent and selective inhibitors of BTK and ITK enzymes may lead to the development of more effective treatments for cancer and autoimmune diseases.
合成法
The synthesis of N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2-chlorothiophene with 4-(aminomethyl)phenol to form 2-(4-(aminomethyl)phenoxy)thiophene. This intermediate is then reacted with 2-chloro-4-nitrobenzoic acid to form N-(2-(4-(aminomethyl)phenoxy)thiophen-3-yl)-4-nitrobenzamide. The final step involves the reduction of the nitro group to form N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide.
科学的研究の応用
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the activity of key signaling pathways involved in cancer cell growth and survival, including the B-cell receptor signaling pathway and the NF-κB pathway.
特性
IUPAC Name |
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-21(19-3-1-13-28-19)23-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)24-22(26)20-4-2-14-29-20/h1-14H,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQHXIQUFLXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412534.png)
![4-nitro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B412536.png)
![3-methyl-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412537.png)


![3-chloro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412541.png)
![3-[5-bromo-2-(ethylamino)phenyl]-1H-benzo[g]quinoxalin-2-one](/img/structure/B412543.png)
![3-chloro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B412544.png)
![3-[(3-Bromoanilino)methyl]-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B412548.png)
![N-[1-[(2,5-dimethylanilino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B412551.png)

![2-[4-(3-oxo-3-phenyl-1-propenyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B412555.png)
